Pentoxyl

Description

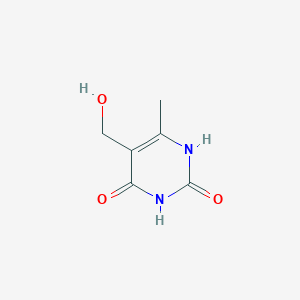

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAVGYMDOXCWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163560 | |

| Record name | Pentoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxymethyl-4-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147-61-5 | |

| Record name | 5-(Hydroxymethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTOXYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxymethyl-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LCS1FW4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymethyl-4-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentoxifylline's Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentoxifylline (PTX), a methylxanthine derivative, exerts a complex and multifaceted influence on endothelial cells, contributing to its therapeutic effects in vascular diseases. Its primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to a cascade of intracellular events that collectively enhance endothelial function, reduce inflammation, and protect against cellular damage. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. The central actions of pentoxifylline in endothelial cells include the elevation of intracellular cyclic adenosine monophosphate (cAMP), subsequent activation of Protein Kinase A (PKA), and significant down-regulation of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. These actions translate into reduced expression of adhesion molecules, decreased production of inflammatory cytokines, attenuation of oxidative stress, and inhibition of apoptosis, thereby preserving endothelial integrity and function.

Core Mechanisms of Action in Endothelial Cells

Pentoxifylline's therapeutic efficacy is rooted in several interconnected mechanisms that converge on the endothelium.

-

Phosphodiesterase (PDE) Inhibition : As a competitive nonselective PDE inhibitor, pentoxifylline prevents the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates PKA, a key enzyme that mediates many of pentoxifylline's downstream effects.[1][2]

-

Anti-Inflammatory Effects : A major consequence of PTX's action is the suppression of inflammatory responses. It inhibits the activation of the critical transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[5][6]

-

Modulation of Endothelial Adhesion : By inhibiting inflammatory signaling, pentoxifylline reduces the expression of endothelial adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin.[7][8] This action impedes the adhesion and transmigration of leukocytes across the endothelium, a critical step in the inflammatory process.[5][9]

-

Anti-Apoptotic and Anti-Oxidative Stress Effects : Pentoxifylline has been shown to protect endothelial cells from apoptosis (programmed cell death) induced by oxidative stress.[10][11] It can reduce intracellular Reactive Oxygen Species (ROS) and up-regulate protective factors like the anti-aging protein Klotho.[10][11]

-

Improvement of Endothelial Function : PTX helps restore normal endothelial function. This includes improving endothelium-dependent vasorelaxation, which is often impaired in pathological conditions.[12][13] This effect is partly attributed to enhanced activity of nitric oxide synthase (NOS).[14]

Key Signaling Pathways

The cellular effects of pentoxifylline are orchestrated through several critical signaling pathways.

PDE-cAMP-PKA Signaling Pathway

This is the foundational pathway for many of pentoxifylline's actions. Inhibition of PDE elevates cAMP levels, which in turn activates PKA. PKA can then phosphorylate various downstream targets, including transcription factors that modulate gene expression, leading to anti-inflammatory and cytoprotective effects.

NF-κB Inhibition Pathway

Pentoxifylline is a potent inhibitor of the NF-κB pathway. In response to inflammatory stimuli like TNF-α, the inhibitor protein IκBα is typically degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate transcription of inflammatory genes. Pentoxifylline prevents this IκBα degradation, effectively trapping NF-κB in the cytoplasm and blocking the inflammatory cascade.[15]

References

- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 2. Pentoxifylline prevents tumor necrosis factor-induced suppression of endothelial cell surface thrombomodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Treatment with Pentoxifylline Improves HIV-Related Endothelial Dysfunction: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of pentoxifylline on endothelial dysfunction, oxidative stress and inflammatory markers in STEMI patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. The effects of pentoxifylline on circulating adhesion molecules in critically ill patients with acute renal failure treated by continuous veno-venous hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Long-Term Pentoxifylline Therapy Is Associated with a Reduced Risk of Atherosclerotic Cardiovascular Disease by Inhibiting Oxidative Stress and Cell Apoptosis in Diabetic Kidney Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentoxifylline attenuates the depressed endothelial cell function and vascular muscle contractility following trauma and hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pentoxifylline prevents endothelial damage due to ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Machinery of Pentoxifylline: A Technical Guide to its Action as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline (PTX), a methylxanthine derivative, exerts a wide range of therapeutic effects, primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. This technical guide provides an in-depth exploration of the molecular pathways modulated by Pentoxifylline, with a focus on its impact on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling. By inhibiting PDE enzymes, Pentoxifylline elevates intracellular levels of these second messengers, leading to a cascade of downstream events that culminate in its well-documented anti-inflammatory, anti-fibrotic, and hemorheological properties. This document details the quantitative aspects of Pentoxifylline's inhibitory action, provides comprehensive experimental protocols for its study, and visualizes the intricate signaling networks through detailed diagrams.

Core Mechanism of Action: Phosphodiesterase Inhibition

Pentoxifylline functions as a competitive, non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic nucleotides.[1] By impeding the hydrolytic activity of PDEs, Pentoxifylline leads to an accumulation of intracellular cAMP and, to a lesser extent, cGMP.[2][3] This elevation in second messenger concentration is the linchpin of Pentoxifylline's multifaceted pharmacological profile.

Quantitative Analysis of PDE Inhibition

The inhibitory potency of Pentoxifylline against various PDE isoforms is a critical determinant of its biological activity. While it is recognized as a pan-PDE inhibitor, its affinity for specific isoforms can vary.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.

| PDE Isoform | IC50 (µM) | Substrate | Reference(s) |

| PDE3 | Similar to PDE5 | cAMP/cGMP | [2] |

| PDE4 | 170 | cAMP | [3] |

| PDE5 | 7.70 ± 0.265 | cGMP | [2] |

Note: Comprehensive IC50 data for all PDE isoforms inhibited by Pentoxifylline is not extensively available in the literature. The provided values are based on available studies.

Downstream Signaling Cascades

The accumulation of intracellular cAMP upon Pentoxifylline administration triggers the activation of Protein Kinase A (PKA), a primary effector of cAMP signaling.[1][6] Activated PKA phosphorylates a multitude of downstream targets, leading to the observed anti-inflammatory and anti-fibrotic effects.

Anti-Inflammatory Pathway

Pentoxifylline's anti-inflammatory properties are largely mediated through the cAMP/PKA pathway, which ultimately leads to the suppression of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α).[7][8][9]

A key mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[10][11][12][13] PKA can interfere with the NF-κB signaling cascade at multiple levels, including preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[13]

Anti-Fibrotic Pathway

The anti-fibrotic effects of Pentoxifylline are also linked to the elevation of cAMP and subsequent PKA activation.[14][15] A critical pathway in fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which involves the phosphorylation and nuclear translocation of Smad proteins. PKA has been shown to interfere with Smad-mediated transcription, thereby reducing the expression of fibrotic genes such as collagen.[12][13][14][15] Specifically, PKA can inhibit the activation of Smad3/4-dependent transcription.[14]

Hemorheological Effects

Pentoxifylline improves blood flow by enhancing red blood cell (RBC) deformability and reducing blood viscosity.[16][17][18] This effect is thought to be mediated by the increase in intracellular ATP and cAMP levels within erythrocytes, although the precise molecular mechanisms are still under investigation.[17]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol outlines a general procedure for measuring PDE activity and the inhibitory effect of Pentoxifylline.

Materials:

-

PDE enzyme (e.g., purified recombinant PDE)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Pentoxifylline

-

Assay Buffer (e.g., Tris-HCl with MgCl2)

-

Malachite Green-based phosphate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of PDE enzyme, substrate (cAMP or cGMP), 5'-nucleotidase, and various concentrations of Pentoxifylline in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, PDE enzyme, and Pentoxifylline (or vehicle control).

-

Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction. Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Second Enzymatic Step: Add 5'-nucleotidase to the wells to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Phosphate Detection: Add the Malachite Green-based reagent to each well. This reagent will react with the inorganic phosphate to produce a colored product.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition by Pentoxifylline at each concentration and determine the IC50 value.

Intracellular cAMP Measurement (ELISA)

This protocol provides a general method for quantifying intracellular cAMP levels in response to Pentoxifylline treatment.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

Pentoxifylline

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of Pentoxifylline for a specified duration.

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular components, including cAMP.

-

ELISA Procedure: a. Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP capture antibody. b. Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the capture antibody. c. Incubate the plate. d. Wash the plate to remove unbound reagents. e. Add the TMB substrate. The HRP enzyme will catalyze a color change. f. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Use this curve to determine the concentration of cAMP in the cell lysates.

Red Blood Cell (RBC) Deformability Assay (Ektacytometry)

Ektacytometry is a laser diffraction method used to measure RBC deformability.

Materials:

-

Whole blood sample

-

Ektacytometer

-

Isotonic and hypotonic buffer solutions

-

Pentoxifylline

Procedure:

-

Sample Preparation: Incubate a whole blood sample with Pentoxifylline or a vehicle control.

-

Ektacytometry Measurement: a. A small aliquot of the blood sample is suspended in a viscous buffer solution within the ektacytometer. b. The cell suspension is subjected to a defined shear stress, causing the RBCs to elongate. c. A laser beam is passed through the suspension, and the resulting diffraction pattern is captured by a camera. d. The shape of the diffraction pattern is analyzed to determine the "elongation index," a measure of RBC deformability.

-

Data Analysis: Compare the elongation indices of Pentoxifylline-treated RBCs with control cells to assess the effect of the drug on deformability.[1][19][20][21][22]

Logical Framework of Pentoxifylline's Multifaceted Action

The diverse therapeutic applications of Pentoxifylline can be understood through a logical framework that connects its core mechanism to its downstream physiological effects.

Conclusion

Pentoxifylline's efficacy as a therapeutic agent stems from its fundamental action as a non-selective phosphodiesterase inhibitor. The consequent elevation of intracellular cAMP and activation of PKA orchestrate a complex network of signaling events that culminate in potent anti-inflammatory, anti-fibrotic, and hemorheological outcomes. A thorough understanding of these molecular pathways, supported by robust experimental methodologies, is paramount for the continued exploration of Pentoxifylline's therapeutic potential and the development of novel, more targeted PDE inhibitors. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate molecular pharmacology of Pentoxifylline.

References

- 1. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the non-selective phosphodiesterase inhibitor pentoxifylline on regional cerebral blood flow and large arteries in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral dosing of pentoxifylline, a pan-phosphodiesterase inhibitor restores bone mass and quality in osteopenic rabbits by an osteogenic mechanism: A comparative study with human parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of cAMP/EPAC/Akt signaling in the antiproteolytic effects of pentoxifylline on skeletal muscles of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of pentoxifylline on serum levels and gene expression of inflammatory markers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of pentoxifylline on circulating cytokine concentrations and hemodynamics in patients with septic shock: results from a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blocking of Akt/NF-kappaB signaling by pentoxifylline inhibits platelet-derived growth factor-stimulated proliferation in Brown Norway rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentoxifylline Attenuates Proteinuria in Anti-Thy1 Glomerulonephritis via Downregulation of Nuclear Factor-κB and Smad2/3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pentoxifylline attenuates tubulointerstitial fibrosis by blocking Smad3/4-activated transcription and profibrogenic effects of connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP inhibits transforming growth factor-beta-stimulated collagen synthesis via inhibition of extracellular signal-regulated kinase 1/2 and Smad signaling in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 17. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pentoxifylline: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. RBC Lab [rbclab.ucsf.edu]

- 21. Automated ektacytometry: a new method of measuring red cell deformability and red cell indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Deformability analysis of sickle blood using ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Pentoxifylline: A Technical Deep Dive

A comprehensive guide for researchers and drug development professionals on the synthesis, mechanistic pathways, and clinical development of the rheologic agent, Pentoxifylline.

Introduction

Pentoxifylline, a xanthine derivative, has carved a unique niche in the therapeutic landscape as a hemorheologic agent.[1][2] Initially developed to improve peripheral blood flow, its multifaceted mechanism of action, encompassing anti-inflammatory and immunomodulatory properties, has led to its investigation in a wide array of clinical conditions.[2][3] This technical guide provides an in-depth exploration of the discovery, historical development, and core scientific principles underlying pentoxifylline's therapeutic utility.

Discovery and Synthesis

The journey of pentoxifylline began with the exploration of xanthine derivatives for therapeutic purposes. While the precise details of the initial synthesis by the German pharmaceutical company Albert-Chemie (a subsidiary of Hoechst AG) are not extensively publicized in readily available literature, the fundamental chemical structure positions it as a methylated xanthine.

A plausible synthetic route, based on related patent literature, involves the alkylation of a xanthine precursor. One described method involves the reaction of theobromine with a halogenated reagent in the presence of a base and an organic solvent.[4] Another approach details the condensation and ring-closing reaction of 4-(nitrogen methyl acyl chloride)-1-methylimidazole-5-acyl chloride with amino-5-hexanone.[5]

Below is a generalized workflow representing a potential synthetic pathway for pentoxifylline.

Pharmacokinetics

Pentoxifylline is readily absorbed after oral administration, although it undergoes significant first-pass metabolism.[3][6] This leads to a relatively low bioavailability of the parent compound. The major metabolites, a secondary alcohol (Metabolite I or M1) and two carboxylic acid derivatives (Metabolite IV and V), are pharmacologically active and contribute to the drug's overall therapeutic effect.[7]

| Parameter | Pentoxifylline | Metabolite I (M1) | Metabolite V (MV) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.29 - 0.41 hours (solution) | 0.72 - 1.15 hours | 1.4 hours (ER tablet) | [6][7] |

| 2 - 4 hours (ER tablet) | 3.2 hours (ER tablet) | [7] | ||

| Plasma Half-life (t½) | 0.39 - 0.84 hours | 0.96 - 1.61 hours | - | [6] |

| ~3.4 hours (ER tablet) | ~3.4 hours (ER tablet) | [7] | ||

| Peak Plasma Concentration (Cmax) - 400 mg ER tablet | 55 - 300 ng/mL | 143 - 343 ng/mL | 943 ng/mL | [7] |

| Steady-State Cmax (400 mg ER tablet q8h) | 189 - 248 ng/mL | 562 - 576 ng/mL | - | [7] |

| Absolute Bioavailability (ER tablet) | 19.4% - 33% | - | - | [7] |

Mechanism of Action

Pentoxifylline's therapeutic effects are attributed to a combination of hemorheologic and anti-inflammatory actions.

Hemorheologic Effects

The primary and most well-established effect of pentoxifylline is the improvement of blood flow by increasing the deformability of red blood cells (RBCs).[8][9][10][11][12] This is achieved through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates protein kinase A (PKA), which is believed to phosphorylate erythrocyte membrane proteins, thereby enhancing their flexibility.

Anti-inflammatory and Immunomodulatory Effects

Pentoxifylline also exhibits significant anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) synthesis and release from monocytes and macrophages.[13][14][15] The precise mechanism is not fully elucidated but is thought to involve the modulation of intracellular signaling pathways that regulate TNF-α gene transcription.

References

- 1. Pentoxifylline and intermittent claudication: review of clinical trials and cost-effectiveness analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN112724161A - Preparation method of pentoxifylline impurity - Google Patents [patents.google.com]

- 5. Synthesis method of pentoxifylline - Eureka | Patsnap [eureka.patsnap.com]

- 6. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. A new method of measuring red cell deformability and the effects of pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pentoxifylline on single red cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. The effect of pentoxifylline on red cell deformability in cerebrovascular accidents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of pentoxifylline on erythrocyte deformability in peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of tumor necrosis factor-alpha secretion by pentoxifylline in advanced cancer patients with abnormally high blood levels of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Pentoxifylline's Effects on Cyclic AMP and Protein Kinase A Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentoxifylline, a methylxanthine derivative, exerts a significant influence on intracellular signaling pathways, primarily through its role as a non-selective phosphodiesterase (PDE) inhibitor. This guide delineates the core mechanism of pentoxifylline, focusing on its impact on cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of protein kinase A (PKA). By inhibiting PDEs, pentoxifylline prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP triggers the activation of PKA, a critical enzyme that phosphorylates a multitude of downstream target proteins. This cascade of events underlies many of pentoxifylline's therapeutic effects, including its anti-inflammatory, anti-fibrotic, and hemorheological properties. This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Inhibition of Phosphodiesterases

Pentoxifylline's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of cyclic nucleotides, including cAMP. By inhibiting these enzymes, pentoxifylline effectively increases the intracellular concentration of cAMP.

Quantitative Data: Pentoxifylline's Inhibitory Activity on PDE Isoforms

The inhibitory potency of pentoxifylline varies across different PDE isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

| PDE Isoform | IC50 (µM) | Cell/Tissue Type | Reference |

| PDE1 | >100 | Not specified | [1] |

| PDE2 | >100 | Not specified | [1] |

| PDE3 | 15.8 ± 1.2 | Recombinant Human Enzyme | [2] |

| PDE4 | 60.7 | Tunica albuginea-derived fibroblasts | [3] |

| PDE4A | 306 | Sperm | [4] |

| PDE4B | >100 | Human Recombinant | [1] |

| PDE4C | >100 | Human Recombinant | [1] |

| PDE4D | 71 | Sperm | [4] |

| PDE5 | 7.70 ± 0.265 | Recombinant Human Enzyme | [2] |

| PDE7 | >100 | Not specified | [1] |

| PDE10A | 44 | Sperm | [4] |

The cAMP/PKA Signaling Cascade

The accumulation of intracellular cAMP, resulting from PDE inhibition by pentoxifylline, directly activates Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a wide array of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a variety of cellular responses.

Signaling Pathway Diagram

Caption: Pentoxifylline inhibits PDE, increasing cAMP levels and activating PKA.

Downstream Effects of PKA Activation by Pentoxifylline

The activation of PKA by pentoxifylline-induced cAMP elevation leads to the phosphorylation of numerous downstream targets, resulting in a wide range of cellular effects. These include the modulation of inflammatory responses, cell proliferation, and gene expression.

Inhibition of NF-κB Signaling

A key anti-inflammatory mechanism of pentoxifylline is the PKA-mediated inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PKA can phosphorylate and inhibit IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By preventing IκBα degradation, PKA activation sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Modulation of Akt/mTOR and MAPK Pathways

Pentoxifylline has also been shown to modulate other critical signaling pathways through PKA-dependent and -independent mechanisms. PKA can interfere with the activation of Akt, a key regulator of cell survival and proliferation, by blocking its membrane translocation.[5] This, in turn, can affect the downstream mammalian target of rapamycin (mTOR) pathway. Furthermore, PKA has been shown to attenuate the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and ERK.[6]

Downstream Signaling Pathway Diagram

Caption: PKA activation by pentoxifylline inhibits NF-κB and modulates Akt/mTOR and MAPK pathways.

Experimental Protocols

Measurement of Intracellular cAMP Levels

Objective: To quantify the dose-dependent effect of pentoxifylline on intracellular cAMP concentrations.

Methodology: Competitive Enzyme Immunoassay (EIA)

-

Cell Culture and Treatment:

-

Plate cells (e.g., monocytes, polymorphonuclear cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[3][7]

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (other than pentoxifylline, e.g., IBMX at 0.5 mM) for 10-30 minutes to establish a baseline of inhibited PDE activity, if required by the specific assay kit.

-

Treat the cells with varying concentrations of pentoxifylline (e.g., 50, 100, 200, 400 µg/ml) for a specified time (e.g., 60 minutes).[3] Include an untreated control.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP EIA kit.

-

-

cAMP Quantification:

-

Perform the competitive EIA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP and a limited amount of anti-cAMP antibody in a microplate coated with a secondary antibody.

-

After incubation and washing, add a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples by interpolating from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

-

Assessment of PKA Activation by Western Blotting

Objective: To determine the effect of pentoxifylline on the activation of PKA by measuring the phosphorylation of its downstream substrates.

Methodology: Western Blot for Phosphorylated PKA Substrates

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with different concentrations of pentoxifylline for various time points.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB at Ser133) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH) or to the total amount of the respective protein.

-

Experimental Workflow Diagram

Caption: Workflow for measuring cAMP levels and PKA activation after pentoxifylline treatment.

Conclusion

Pentoxifylline's role as a non-selective PDE inhibitor is central to its mechanism of action, leading to increased intracellular cAMP levels and subsequent activation of PKA. This, in turn, modulates a complex network of downstream signaling pathways, including the NF-κB, Akt/mTOR, and MAPK pathways, ultimately resulting in its observed therapeutic effects. The quantitative data on its inhibitory profile against various PDE isoforms, coupled with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of pentoxifylline and related compounds. A deeper understanding of these fundamental mechanisms will facilitate the development of more targeted and effective therapies for a range of inflammatory and vascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based redesigning of pentoxifylline analogs against selective phosphodiesterases to modulate sperm functional competence for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of pentoxifylline on the phagocytic activity, cAMP levels, and superoxide anion production by monocytes and polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentoxifylline-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Pentoxifylline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pentoxifylline (PTX), a methylxanthine derivative primarily known for its hemorheological properties, exhibits significant antioxidant effects through a multifaceted mechanism of action.[1] While its direct free-radical scavenging capacity is specific and modest, its primary antioxidant influence stems from indirect cellular effects.[2] These include the inhibition of cellular reactive oxygen species (ROS) generation, particularly from activated neutrophils, the modulation of endogenous antioxidant defense systems, and the regulation of key signaling pathways such as Nrf2 and NF-κB.[3][4][5] This guide provides a comprehensive overview of the in vitro evidence supporting the antioxidant properties of Pentoxifylline, details the experimental protocols used for its evaluation, and visualizes the underlying molecular pathways.

Mechanisms of Antioxidant Action

The antioxidant activity of Pentoxifylline can be categorized into two main types: direct scavenging of free radicals and indirect modulation of cellular oxidative stress pathways.

Direct Free-Radical Scavenging

In vitro studies have demonstrated that Pentoxifylline possesses a direct, albeit selective, capacity to neutralize free radicals.

-

Hydroxyl Radical (•OH) Scavenging: Pentoxifylline has been shown to be an effective scavenger of the highly reactive hydroxyl radical.[6][7] One study determined the reaction rate constant between PTX and the hydroxyl radical to be (1.1 +/- 0.2) x 10(10) M-1/s, confirming its potent scavenging properties against this specific radical.[7] In a model using copper and hydrogen peroxide to generate •OH, PTX inhibited protein oxidation in a dose-dependent manner.[6]

-

Superoxide Anion (O2•−) Scavenging: In contrast to its effect on hydroxyl radicals, studies using a hypoxanthine-xanthine oxidase system to generate superoxide anions found that Pentoxifylline does not act as a direct scavenger of this radical.[7]

Indirect Antioxidant Effects

Pentoxifylline's more significant antioxidant contributions arise from its influence on cellular processes that generate or combat oxidative stress.

-

Inhibition of ROS Generation: A primary mechanism of PTX is the reduction of ROS production from inflammatory cells. It is known to decrease the activation of neutrophils, which are a major source of superoxide via the NADPH oxidase enzyme.[3][8] It also reduces the release of ROS from leukocytes during ischemia.[9] Studies on human spermatozoa have shown that higher concentrations of PTX can protect against ROS release.[10][11]

-

Reduction of Lipid Peroxidation: Pentoxifylline consistently demonstrates the ability to protect cell membranes from oxidative damage by reducing lipid peroxidation.[12][13] Multiple studies have shown that PTX treatment leads to a significant decrease in malondialdehyde (MDA), a key product and biomarker of lipid peroxidation.[10][11][14][15][16]

-

Modulation of Endogenous Antioxidant Systems: PTX enhances the cell's own antioxidant defenses. It has been shown to protect against the depletion of glutathione (GSH), a critical non-enzymatic antioxidant.[14][17] Furthermore, PTX administration can upregulate the expression of key antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][18]

-

Regulation of Key Signaling Pathways: Pentoxifylline exerts its antioxidant effects by modulating critical intracellular signaling pathways that govern the cellular response to oxidative stress and inflammation.

-

Nrf2-ARE Pathway Activation: Pentoxifylline can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][18][19] As a phosphodiesterase inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP), which in turn activates the cAMP response element-binding protein (CREB).[4][19][20] Activated CREB can then promote the activation and nuclear translocation of Nrf2, leading to the transcription of a suite of antioxidant and detoxification genes.[4][16][19]

-

NF-κB Pathway Inhibition: Pentoxifylline is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][21][22] By preventing the activation and nuclear translocation of NF-κB, PTX suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are also linked to the generation of oxidative stress.[5][14][23]

-

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the antioxidant effects of Pentoxifylline.

Table 1: Inhibition of Oxidative Damage & ROS Production

| Assay Type | Biological System | PTX Concentration | Observed Effect | Reference |

| Protein Fluorescence | Albumin + CuCl₂/H₂O₂ | 50 µM | 11% inhibition of fluorescence generation | [6] |

| Protein Fluorescence | Albumin + CuCl₂/H₂O₂ | 100 µM | 13% inhibition of fluorescence generation | [6] |

| Protein Fluorescence | Albumin + CuCl₂/H₂O₂ | 200 µM | 22% inhibition of fluorescence generation | [6] |

| ROS Production | Human Spermatozoa | 7.2 mM | Significant reduction in ROS production compared to control and 3.6 mM PTX | [10][11] |

| ROS Levels | Mouse Oocytes | 10 µM | Effective reduction in ROS levels | [24] |

| Embryotoxicity | Mouse Embryos + H₂O₂ | 500 µM | Increased blastocyst development rate from 44% (H₂O₂ alone) to 85% | [25] |

| Cell Viability | SH-SY5Y cells + H₂O₂ | 1 mM | Highest cell viability compared to other PTX concentrations (0.25, 0.5, 2 mM) | [4] |

Table 2: Reduction of Lipid Peroxidation (Malondialdehyde - MDA)

| Biological System | PTX Concentration | Observed Effect | Reference |

| Human Spermatozoa | 3.6 mM | Significant reduction in MDA concentration vs. control | [10][11] |

| Human Spermatozoa | 7.2 mM | Significant reduction in MDA concentration vs. control | [10][11] |

| Mouse Heart Tissue | 50 mg/kg & 100 mg/kg | Significant decrease in cardiac lipid peroxidation | [15] |

| Rat Ileum (Irradiated) | 100 mg/kg/day | Significant decrease in MDA levels | [14] |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These are generalized protocols synthesized from established methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[26][27] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[27][28]

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.5 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol.[27] This solution should be freshly prepared and protected from light.

-

Test Compound Stock Solution: Prepare a stock solution of Pentoxifylline in a suitable solvent (e.g., methanol, ethanol, or buffer).

-

Serial Dilutions: Prepare a series of dilutions of the Pentoxifylline stock solution to determine the IC50 value.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add a small volume (e.g., 20-100 µL) of the Pentoxifylline dilution.[29]

-

Add the DPPH working solution (e.g., 100-200 µL) to each well.[29]

-

Prepare a blank control containing only the solvent and the DPPH solution.[27]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[28][30]

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer or plate reader.[28]

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[27]

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of Pentoxifylline.[27]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of this process.

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.

Protocol:

-

System Setup:

-

Induce lipid peroxidation in a suitable in vitro system, such as isolated cell membranes, microsomes, or a cell culture model. Oxidative stress can be initiated using agents like Fe²⁺/ascorbate or H₂O₂.

-

Incubate the biological sample with and without various concentrations of Pentoxifylline.

-

-

Reagent Preparation:

-

TBA Reagent: Prepare a solution of 0.67% (w/v) thiobarbituric acid in a suitable acid, such as 15% (w/v) trichloroacetic acid (TCA).

-

-

Assay Procedure:

-

Stop the peroxidation reaction by adding a solution like TCA to precipitate proteins.

-

Centrifuge the samples to pellet the protein and collect the supernatant.

-

Add the TBA reagent to the supernatant in a 1:1 or 2:1 ratio.

-

Heat the mixture in a boiling water bath for 15-30 minutes to allow for color development.

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink chromogen at 532 nm.

-

-

Calculation:

-

Quantify the amount of MDA produced by comparing the absorbance to a standard curve prepared with a known concentration of MDA (e.g., from 1,1,3,3-tetramethoxypropane).

-

Express the results as nmol MDA per mg of protein or per mL of sample. The percentage inhibition of lipid peroxidation by Pentoxifylline can then be calculated relative to the untreated control.

-

Visualizations: Pathways and Workflows

Experimental Workflow

Caption: Figure 1. General workflow for in vitro antioxidant assessment.

Pentoxifylline-Mediated Nrf2 Pathway Activation

Caption: Figure 2. PTX activates the Nrf2 antioxidant response pathway.

Pentoxifylline-Mediated NF-κB Pathway Inhibition

Caption: Figure 3. PTX inhibits the pro-inflammatory NF-κB pathway.

References

- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro antioxidant properties of pentoxifylline, piracetam, and vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentoxifylline Enhances Antioxidative Capability and Promotes Mitochondrial Biogenesis in D-Galactose-Induced Aging Mice by Increasing Nrf2 and PGC-1α through the cAMP-CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Potential antioxidative effects of pentoxifylline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentoxifylline. A hydroxyl radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openheart.bmj.com [openheart.bmj.com]

- 9. Use of pentoxifylline as an inhibitor of free radical generation in peripheral vascular disease. Results of a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of pentoxifylline on the generation of reactive oxygen species and lipid peroxidation in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentoxifylline/Chitosan Films on Wound Healing: In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentoxifylline decreases oxidized lipid products in nonalcoholic steatohepatitis: new evidence on the potential therapeutic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preventive effect of pentoxifylline on acute radiation damage via antioxidant and anti-inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentoxifylline Attenuates Arsenic Trioxide-Induced Cardiac Oxidative Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentoxifylline enhances antioxidative capability and promotes mitochondrial biogenesis for improving age-related behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo effects of pentoxifylline on enzyme and non-enzyme antioxidant levels in rat liver after carrageenan-induced paw inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alleviation of Oxidative Damage and Involvement of Nrf2-ARE Pathway in Mesodopaminergic System and Hippocampus of Status Epilepticus Rats Pretreated by Intranasal Pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pentoxifylline Enhances Antioxidative Capability and Promotes Mitochondrial Biogenesis in D-Galactose-Induced Aging Mice by Increasing Nrf2 and PGC-1 α through the cAMP-CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 21. The effects of pentoxifylline administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Inhibition by pentoxifylline of TNF-alpha-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-kappa B down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of pentoxifylline on mouse oocytes maturation and quality in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of pentoxifylline in reducing oxidative stress-induced embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. abcam.cn [abcam.cn]

- 30. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

The Anti-Inflammatory Signaling Cascade of Pentoxifylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core anti-inflammatory signaling cascade of Pentoxifylline (PTX), a methylxanthine derivative with a well-established role in treating peripheral vascular disease and a growing recognition for its potent immunomodulatory effects. This document provides a comprehensive overview of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Phosphodiesterase Inhibition and cAMP Elevation

Pentoxifylline's primary anti-inflammatory action stems from its role as a competitive non-selective phosphodiesterase (PDE) inhibitor.[1] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes, including the inflammatory response.[2] By inhibiting PDEs, Pentoxifylline leads to an accumulation of intracellular cAMP.[3][4] This elevation in cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, ultimately leading to a dampening of the inflammatory cascade.[5][6]

The significance of this pathway lies in its ability to suppress the production of several key pro-inflammatory cytokines.[4][7] Notably, Pentoxifylline has been shown to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[5][8] This inhibitory effect is exerted at the transcriptional level, with Pentoxifylline reducing the mRNA expression of these cytokines.[9][10]

Quantitative Data on Pentoxifylline's Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Pentoxifylline on various components of the inflammatory signaling cascade.

Table 1: Inhibition of Phosphodiesterase (PDE) Activity by Pentoxifylline

| PDE Isozyme | IC50 (µM) | Temperature (°C) | Experimental System |

| PDE5 | 7.70 ± 0.265 | 37 | Recombinant human PDE enzymes |

| PDE5 | 39.4 ± 10.9 | 20 | Recombinant human PDE enzymes |

Data from[11]

Table 2: Dose-Dependent Inhibition of Pro-Inflammatory Cytokine Production by Pentoxifylline

| Cytokine | Cell Type | Stimulant | Pentoxifylline Concentration | % Inhibition |

| TNF-α | Human Alveolar Macrophages | Spontaneous | 0.1 mM | 91% |

| TNF-α | Human Alveolar Macrophages | Spontaneous | 1 mM | 98% |

| TNF-α | Human Peripheral Blood Monocytes | LPS | 0.1 mM | 43% |

| TNF-α | Human Peripheral Blood Monocytes | LPS | 1 mM | ~100% (complete inhibition) |

| TNF-α | Human Mononuclear Phagocytes | LPS | 1 x 10⁻⁵ M | >50% |

| TNF-α | Human Peripheral Blood Mononuclear Cells | In vivo (oral admin.) | 400 mg, 5x/day for 2 days | Significant reduction |

| IL-1β | Human Peripheral Blood Mononuclear Cells | In vivo (oral admin.) | 400 mg, 5x/day for 2 days, measured 5 days post-treatment | Significant suppression |

| IL-6 | Human Peripheral Blood Mononuclear Cells | In vivo (oral admin.) | 400 mg, 5x/day for 2 days, measured 5 days post-treatment | Significant suppression |

| IL-8 | Human Peripheral Blood Mononuclear Cells | In vivo (oral admin.) | 400 mg, 5x/day for 2 days, measured 5 days post-treatment | Significant suppression |

Table 3: Modulation of Cytokine Levels in Clinical Settings by Pentoxifylline

| Cytokine | Patient Population | Pentoxifylline Treatment | Baseline Level (pg/mL) | Final Level (pg/mL) |

| TNF-α | Hemodialysis patients | 400 mg/day for 4 months | 0.4 (0-2) | 0 (0-0) |

| IL-6 | Hemodialysis patients | 400 mg/day for 4 months | 9.4 (5-14) | 2.9 (2-5) |

| IL-6 | Chronic Kidney Disease patients | Not specified | 10.6 ± 3.8 | 6.6 ± 1.6 |

Downregulation of the NF-κB Signaling Pathway

A critical mechanism through which Pentoxifylline exerts its anti-inflammatory effects is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][15] NF-κB is a key transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6.[16]

In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Pentoxifylline, through the cAMP-PKA pathway, can interfere with this process. PKA has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[17][18] This leads to a reduction in the expression of NF-κB target genes and a subsequent decrease in the inflammatory response. Studies have shown that Pentoxifylline significantly reduces the activation of NF-κB in a dose-dependent manner.[15][19]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams were generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-inflammatory effects of Pentoxifylline.

Western Blot Analysis for NF-κB Pathway Proteins (p65 and IκBα)

This protocol is for the detection of total and phosphorylated levels of the NF-κB p65 subunit and the inhibitory protein IκBα.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages, monocytes) to 70-80% confluency.

-

Pre-treat cells with varying concentrations of Pentoxifylline for 1-2 hours.

-

Stimulate cells with an inflammatory agent (e.g., 1 µg/mL LPS) for the desired time (e.g., 30 minutes for IκBα phosphorylation).[7]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]

-

Incubate the membrane with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Cell Treatment:

-

Pre-treat the transfected cells with different concentrations of Pentoxifylline for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.[23]

-

-

Cell Lysis and Luciferase Assay:

-

Data Acquisition and Analysis:

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of Pentoxifylline to inhibit PDE activity.

-

Reaction Setup:

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate (cAMP or cGMP).[26]

-

-

Termination and Detection:

-

For radioassays, terminate the reaction by boiling and then treat with snake venom to convert the product to a nucleoside for separation and scintillation counting.[25][28]

-

For colorimetric or luminescent assays, terminate the reaction and use detection reagents to measure the remaining substrate or the product formed, according to the kit manufacturer's instructions.[27][29]

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each Pentoxifylline concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Pentoxifylline concentration.

-

Intracellular cAMP Measurement (ELISA)

This assay quantifies the intracellular levels of cAMP.

-

Cell Culture and Treatment:

-

Culture cells and treat them with different concentrations of Pentoxifylline for a specified duration.

-

-

Cell Lysis:

-

ELISA Procedure:

-

Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to a microplate pre-coated with an anti-cAMP antibody.[31]

-

After incubation and washing, add a substrate solution to develop a colorimetric or chemiluminescent signal.[32]

-

-

Data Acquisition and Analysis:

Conclusion

Pentoxifylline exhibits its anti-inflammatory properties through a well-defined signaling cascade initiated by the inhibition of phosphodiesterases. This leads to an increase in intracellular cAMP, activation of PKA, and subsequent downregulation of the pro-inflammatory NF-κB pathway. The resulting decrease in the production of key inflammatory cytokines like TNF-α, IL-1, and IL-6 underscores its therapeutic potential in a variety of inflammatory conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Pentoxifylline and other molecules targeting this critical anti-inflammatory pathway.

References

- 1. bowdish.ca [bowdish.ca]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 4. Pentoxifylline inhibits tumor necrosis factor alpha-induced priming of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 6. Pentoxifylline improves haemoglobin and interleukin-6 levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Pentoxifylline suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of pentoxifylline administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. abcam.co.jp [abcam.co.jp]

- 28. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 30. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 31. arborassays.com [arborassays.com]

- 32. cellbiolabs.com [cellbiolabs.com]

Pentoxifylline's Dual Role in Modulating TNF-α and Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentoxifylline (PTX), a methylxanthine derivative, is a non-selective phosphodiesterase (PDE) inhibitor with established anti-inflammatory properties. This technical guide provides an in-depth analysis of its mechanisms of action, specifically focusing on the modulation of two key inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α) and leukotrienes. By increasing intracellular cyclic adenosine monophosphate (cAMP), pentoxifylline activates Protein Kinase A (PKA), which in turn downregulates the synthesis of both TNF-α and leukotrienes through distinct, yet convergent, signaling pathways. This guide summarizes the quantitative data on its inhibitory effects, provides detailed experimental protocols for in vitro analysis, and visualizes the core signaling pathways and experimental workflows.

Modulation of TNF-α Synthesis

Pentoxifylline is a well-documented inhibitor of TNF-α production. Its primary mechanism involves the inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP activates PKA, which subsequently interferes with the transcription of the TNF-α gene.[1][2] Studies have shown that pentoxifylline can suppress TNF-α production at both the mRNA and protein levels.[3]

Quantitative Data on TNF-α Inhibition

The inhibitory effects of pentoxifylline on TNF-α production have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of TNF-α by Pentoxifylline

| Cell Type | Stimulant | Pentoxifylline Concentration | % Inhibition of TNF-α | Reference |

| Human Alveolar Macrophages | Spontaneous | 0.1 mM | 91% | [2] |

| Human Alveolar Macrophages | Spontaneous | 1 mM | 98% | [2] |

| Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 100 µg/ml | Significant Inhibition | [1] |

| Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 1000 µg/ml | Significant Inhibition | [1] |

| Human Mononuclear Phagocytes | Lipopolysaccharide (LPS) | 1 x 10⁻⁵ M | > 50% | [3] |

| RAW264.7 Macrophages | LPS/IFN-γ | 0.5 mg/mL | Significant Inhibition | |

| Human Alveolar Macrophages | LPS (10 µg/ml) | 1.0 mM | Significant Suppression | [4] |

| Human Alveolar Macrophages | LPS (10 µg/ml) | 2.0 mM | Significant Suppression | [4] |

Table 2: In Vivo and Ex Vivo Inhibition of TNF-α by Pentoxifylline

| Study Population | Condition | Pentoxifylline Dosage | Effect on TNF-α | Reference |

| Healthy Volunteers | Ex vivo stimulation with titanium particles | 400 mg, 5 times/day for 7 days | Significant reduction in TNF-α release | [5] |

| Hemodialysis Patients | Chronic Inflammation | 400 mg/day | Significant decrease in serum TNF-α | [6] |

| Leprosy Patients with ENL | Erythema Nodosum Leprosum | 1200 mg/day | Dramatic reduction in circulating TNF-α | |

| Chronic Kidney Disease Patients | Chronic Inflammation | 400 mg, twice a day | Significant decrease in TNF-α | [7] |

Signaling Pathway for TNF-α Inhibition

The primary pathway for pentoxifylline-mediated TNF-α inhibition is depicted below.

Caption: Pentoxifylline inhibits PDE, increasing cAMP and activating PKA, which suppresses the NF-κB pathway, thereby reducing TNF-α gene transcription.

Modulation of Leukotriene Synthesis

Pentoxifylline's inhibitory effect on leukotriene synthesis follows a similar initial pathway to its effect on TNF-α, namely through the elevation of intracellular cAMP. Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). Increased cAMP levels lead to the activation of PKA, which can directly phosphorylate 5-LOX on serine 523, thereby inhibiting its catalytic activity and reducing the production of leukotrienes.

Quantitative Data on Leukotriene Inhibition

Signaling Pathway for Leukotriene Inhibition

The mechanism by which pentoxifylline inhibits leukotriene synthesis is illustrated below.

Caption: Pentoxifylline elevates cAMP, activating PKA, which then inhibits 5-lipoxygenase through phosphorylation, thereby reducing leukotriene synthesis.

Experimental Protocols

The following protocols provide a general framework for the in vitro assessment of pentoxifylline's effects on TNF-α and leukotriene synthesis.

Isolation and Culture of Human Peripheral Blood Monocytes (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood, which can then be used for subsequent stimulation and analysis.

Caption: Workflow for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood.

Detailed Steps:

-

Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Ficoll-Paque Gradient: Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.

-

Centrifugation: Centrifuge at approximately 400 x g for 30 minutes at room temperature with the brake off.

-

Buffy Coat Collection: After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.

-

Washing: Transfer the collected cells to a new tube and wash with an excess of PBS. Centrifuge at 250 x g for 10 minutes. Discard the supernatant.

-

Repeat Wash: Repeat the washing step to remove any remaining platelets and Ficoll.

-

Resuspension: Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

Cell Counting and Viability: Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

-

Plating: Plate the cells at the desired density in culture plates and incubate at 37°C in a humidified 5% CO₂ incubator.

In Vitro Treatment and Measurement of TNF-α

Protocol:

-

Cell Culture: Culture isolated PBMCs or a suitable cell line (e.g., THP-1 monocytes) to the desired confluency.

-

Pre-treatment with Pentoxifylline: Pre-incubate the cells with varying concentrations of pentoxifylline (e.g., 0.01 mM to 2.0 mM) for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce TNF-α production by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include appropriate controls (unstimulated cells, cells with stimulant only).

-

Incubation: Incubate the cells for a period sufficient for TNF-α production (e.g., 4-24 hours).

-

Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement (ELISA):

-

Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and add a substrate solution.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the TNF-α concentration in the samples based on the standard curve.

-

In Vitro Treatment and Measurement of Leukotriene B4 (LTB4)

Protocol:

-

Cell Culture: Use cells capable of producing leukotrienes, such as isolated human neutrophils.

-

Pre-treatment with Pentoxifylline: Pre-incubate the neutrophils with various concentrations of pentoxifylline.

-

Stimulation: Stimulate leukotriene synthesis with a calcium ionophore such as A23187.

-

Incubation: Incubate for a shorter duration suitable for leukotriene production (e.g., 15-30 minutes).

-